molecular formula C7H8O3S B1303429 Methyl 4-methoxythiophene-3-carboxylate CAS No. 65369-22-4

Methyl 4-methoxythiophene-3-carboxylate

Cat. No.: B1303429
CAS No.: 65369-22-4
M. Wt: 172.2 g/mol
InChI Key: LQIVVUILGDRRHE-UHFFFAOYSA-N
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Description

Methyl 4-methoxythiophene-3-carboxylate (M4MTC) is a compound derived from thiophene, a five-membered sulfur-containing heterocyclic compound. It is a common monomer used in the synthesis of polymers, and is used as a building block for various organic materials. M4MTC has been studied for its potential applications in various fields, such as organic electronics, energy storage, and drug delivery.

Scientific Research Applications

Chemical Synthesis and Mechanisms

Methyl 4-methoxythiophene-3-carboxylate is involved in various chemical synthesis processes and reactions. For instance, Hromatka, Binder, and Eichinger (1973) described its use in the Dieckmann-reaction to produce methyl 4-oxotetrahydrothiophene-3-carboxylate, showcasing its utility in organic synthesis mechanisms (Hromatka, O., Binder, D., & Eichinger, K., 1973). Additionally, Abbott et al. (1974) demonstrated its application in the rearrangement of a Diels–Alder adduct of a furan, revealing its versatility in complex organic reactions (Abbott, P. J., Acheson, R., Flowerday, R. F., & Brown, G. W., 1974).

Anticancer Activity

Gulipalli et al. (2017) explored the design and synthesis of thiophene derivatives from methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate, highlighting its potential as a potent tyrosine phosphatase 1B inhibitor with anticancer activity. Their in vitro evaluation showed significant inhibitory activity against PTP1B and remarkable cytotoxic activity against certain cancer cell lines (Gulipalli, K. C., Bodige, S., Ravula, P., Endoori, S., Vanaja, G., Suresh babu, G., Narendra Sharath Chandra, J., & Seelam, N., 2017).

Electronic Industry Applications

Borghese, Geldhof, and Antoine (2006) reported on the direct regioselective C-H arylation of 3-methoxythiophene, a process that aids in the creation of new synthetic organic materials for the electronic industry. This innovative methodology is significant for the production of oligothiophenes, which are important in the electronics sector (Borghese, A., Geldhof, G., & Antoine, L., 2006).

Polymer Synthesis

In the field of polymer synthesis, Dian, Barbey, and Decroix (1986) demonstrated the electrochemical synthesis of polythiophenes and polyselenophenes, utilizing 3-methoxythiophene as a precursor. This synthesis results in polymers with electrical conductivity, showcasing the compound's utility in creating conductive materials (Dian, G., Barbey, G., & Decroix, B., 1986).

Safety and Hazards

The safety data sheet for “Methyl 4-methoxythiophene-3-carboxylate” should be referred to for detailed information on handling, storage, and disposal .

Future Directions

“Methyl 4-methoxythiophene-3-carboxylate” is currently available for research use only . Its future applications will depend on the outcomes of ongoing and future research studies.

Properties

IUPAC Name

methyl 4-methoxythiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIVVUILGDRRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380889
Record name methyl 4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65369-22-4
Record name methyl 4-methoxythiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15 Parts by volume of a Cl2 /CCl4 solution (7.1 parts of chlorine in 100 parts of CCl4) are added in the course of 10 minutes to a solution, cooled to 0° C., of 1.74 parts of 3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester in 15 parts by volume of CCl4. The mixture is kept at 0° C. for one hour. The end product is isolated from the reaction mixture by the method described in Example 1c. 1.6 parts (93% of theory) of 3-methoxythiophene-4-carboxylic acid methyl ester of melting point 66°-67° C. are obtained.
Name
Cl2 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-acetoxy-3-thiophenecarboxylate (81 g, 0.40 mol) and concentrated sulphuric acid (5 ml) in methanol (1.25 l) was heated under reflux for 3 days. The solvent was evaporated and the residue diluted with water (300 ml) and extracted with ether (5 times). The ether extracts were combined, washed with 1N sodium hydroxide (3 times) and dried over sodium sulfate. Evaporation of the solvent gave the title compound, 52 g, m.p. 66°-68° (lit. m.p.68°-70°).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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